[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine
Overview
Description
“(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine” is a chemical compound with the molecular formula C13H12Cl2N2. It is a complex organic compound that contains two chlorophenyl groups, a pyridinyl group, and a methylamine group .
Molecular Structure Analysis
The molecular structure of “(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine” is complex, with multiple functional groups. The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a dichlorophenyl group, which is a phenyl group (a six-membered carbon ring) with two chlorine atoms attached. The compound also contains a methylamine group, which consists of a nitrogen atom bonded to three hydrogen atoms and one carbon atom .
Scientific Research Applications
Chemical Analysis and Properties
- Heterocyclic aromatic amines, such as PhIP, demonstrate carcinogenic effects in rodents through DNA binding, highlighting the importance of analyzing bioactivated metabolites in biological matrices, foodstuffs, and beverages to understand their biological effects and exposure levels (Teunissen et al., 2010).
Environmental Impact and Biodegradation
- The pesticide industry produces wastewater containing toxic pollutants, including 2,4-D, necessitating effective treatment methods to prevent environmental contamination. Biological processes and granular activated carbon are effective in removing such compounds, underscoring the importance of advanced wastewater treatment technologies (Goodwin et al., 2018).
Mechanisms of Toxicity
- Paraquat poisonings provide insight into the mechanisms of lung toxicity and underscore the challenges in treating such poisonings due to high morbidity and mortality rates. This highlights the critical need for effective treatments and the importance of understanding molecular mechanisms of toxicity (Dinis-Oliveira et al., 2008).
Food Safety and Toxicants
- Biogenic amines in fish, such as histamine, cadaverine, and putrescine, are critical in determining fish safety and quality. Understanding their roles in intoxication, spoilage, and nitrosamine formation is essential for ensuring food safety and public health (Bulushi et al., 2009).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-methyl-1-pyridin-3-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2/c1-16-13(9-3-2-6-17-8-9)11-5-4-10(14)7-12(11)15/h2-8,13,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDJEUMBKXDANM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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